2-(3,4-Difluorophenyl)cyclopentanone
Description
Properties
CAS No. |
1260761-67-8 |
|---|---|
Molecular Formula |
C11H10F2O |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H10F2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 |
InChI Key |
RKZZBEHJOBFDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
A comparison table is provided below, extrapolated from indirect evidence and general chemical principles:
Key Observations:
- Steric Considerations : The absence of methyl groups (unlike ) in the queried compound may reduce steric hindrance, facilitating ring-opening or functionalization reactions.
Recommendations :
- Explore fluorination techniques (e.g., Balz-Schiemann reaction) to synthesize the compound.
- Conduct comparative studies on reactivity with chlorinated or non-halogenated analogues.
Preparation Methods
Mechanism and Conditions
The reaction proceeds via electrophilic aromatic substitution, where the acyl chloride forms an acylium ion upon coordination with the Lewis acid. This electrophile attacks the electron-rich position of the 3,4-difluorophenyl ring. However, the electron-withdrawing nature of the fluorine substituents significantly deactivates the aromatic ring, necessitating harsh conditions (e.g., nitrobenzene solvent at 80–100°C).
Challenges and Optimizations
-
Low Yields : Typical yields range from 20–35% due to competing side reactions, such as polyacylation or ring deactivation.
-
Catalyst Loadings : Excess AlCl₃ (2.5–3.0 equivalents) is required to overcome the ring’s reduced reactivity, complicating post-reaction purification.
-
Alternative Acylating Agents : Trifluoroacetyl chloride has been explored to enhance electrophilicity, though this introduces additional fluorine atoms undesired in the final product.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling offers a modern, transition-metal-catalyzed route to construct the carbon-carbon bond between the cyclopentanone core and the 3,4-difluorophenyl group. This method employs a bromocyclopentanone precursor and 3,4-difluorophenylboronic acid under palladium catalysis.
Reaction Parameters
Advantages
Limitations
-
Precursor Synthesis : Bromocyclopentanone must be prepared via bromination of cyclopentanone using N-bromosuccinimide (NBS) under radical initiation, adding two steps to the synthesis.
-
Cost : Palladium catalysts and specialized ligands increase production costs, though recycling protocols mitigate this.
Dieckmann Cyclization
Dieckmann cyclization enables the formation of cyclic ketones via intramolecular ester condensation. For this compound, a diester precursor containing the 3,4-difluorophenyl group undergoes base-mediated cyclization.
Synthetic Pathway
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | Reflux (78°C) |
| Yield | 50–60% |
Drawbacks
-
Steric Hindrance : Bulky substituents on the diester impede cyclization, necessitating dilute conditions (0.1–0.5 M).
-
Byproducts : Competing intermolecular reactions produce oligomeric species, requiring careful chromatographic separation.
Oxidation of 2-(3,4-Difluorophenyl)cyclopentanol
This two-step approach involves synthesizing 2-(3,4-difluorophenyl)cyclopentanol followed by oxidation to the corresponding ketone.
Step 1: Cyclopentanol Synthesis
Step 2: Oxidation to Cyclopentanone
Performance Metrics
| Oxidizing Agent | Yield (%) | Purity (%) |
|---|---|---|
| DMP | 85 | 98 |
| PCC | 78 | 95 |
Considerations
-
Over-Oxidation : Strong oxidants like KMnO₄ or CrO₃ risk degrading the cyclopentanone ring, making mild agents preferable.
-
Cost-Effectiveness : DMP offers higher yields but is more expensive than PCC, influencing industrial-scale choices.
Comparative Analysis of Methods
The table below summarizes the four methods’ key attributes:
| Method | Yield (%) | Cost (Relative) | Scalability | Key Challenge |
|---|---|---|---|---|
| Friedel-Crafts | 20–35 | Low | Moderate | Ring deactivation by F |
| Suzuki Coupling | 65–75 | High | High | Bromocyclopentanone synthesis |
| Dieckmann Cyclization | 50–60 | Moderate | Low | Steric hindrance |
| Alcohol Oxidation | 75–85 | Moderate | High | Precursor availability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-Difluorophenyl)cyclopentanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves the condensation of cyclopentanone with 3,4-difluorobenzaldehyde under acidic or basic conditions, followed by reduction (e.g., using sodium borohydride) to stabilize intermediates. Reaction temperature (optimized at 0–25°C), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios are critical for minimizing side reactions like over-reduction or ring-opening . For example, highlights the use of sodium borohydride in a cyclopentanone-derived synthesis.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : The fluorophenyl group generates distinct splitting patterns (e.g., coupling constants for aromatic protons near 8–10 Hz). The cyclopentanone carbonyl carbon appears ~210 ppm in 13C NMR.
- IR : A strong carbonyl stretch (~1740 cm⁻¹) confirms the ketone group.
- MS : Molecular ion peaks (e.g., [M+H]+ at m/z 212) and fragmentation patterns (e.g., loss of CO from the cyclopentanone ring) validate the structure. PubChem-derived data (as in ) provides reference spectra for comparison.
Q. What physicochemical properties (logP, solubility, stability) are critical for designing experiments with this compound?
- Methodological Answer :
- logP : Estimated at ~2.5 (using software like MarvinSketch), indicating moderate lipophilicity.
- Solubility : Poor in water; use polar aprotic solvents (e.g., DMSO, THF) for biological assays.
- Stability : Susceptible to light and moisture; store under inert gas at –20°C. notes similar fluorinated compounds (e.g., 3,4-difluorophenylglycine) with logP ~1.75, suggesting analogous handling .
Advanced Research Questions
Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?
- Methodological Answer : Stereoselective reduction of the ketone to alcohol (e.g., using chiral catalysts like CBS (Corey-Bakshi-Shibata)) can yield enantiomerically pure trans- or cis-cyclopentanol derivatives. describes the synthesis of trans-2-(3,4-Difluorophenyl)cyclopentanol via NaBH4 reduction, where solvent polarity and temperature dictate stereochemistry .
Q. What computational methods (DFT, molecular docking) are suitable for predicting the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry (e.g., using Gaussian09) to analyze frontier molecular orbitals (HOMO/LUMO) and electrophilic sites. The InChI key in (SFSDNEZHSVDEGJ-UHFFFAOYSA-N) can retrieve PubChem data for input .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like urease, as in ’s Mannich base complexes) .
Q. How do fluorination patterns (3,4-difluoro vs. mono-fluoro) on the phenyl ring affect electronic properties and reaction kinetics?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the phenyl ring, accelerating nucleophilic aromatic substitution. Compare Hammett constants (σm = 0.34, σp = 0.15 for F) to predict substituent effects. ’s mono-fluoro analog (3-(3-Fluorophenyl)cyclopentanone) shows reduced reactivity compared to the 3,4-difluoro derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
